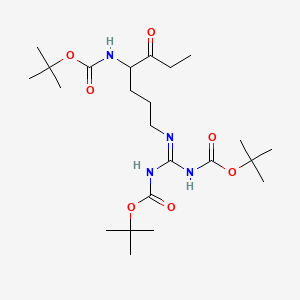
N-(4-Amino-5-oxoheptyl)guanidine N'-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Amino-5-oxoheptyl)guanidine N’-Boc is a compound that belongs to the class of guanidines. Guanidines are known for their presence in various natural products, biochemical processes, and pharmaceuticals. This compound is characterized by its unique structure, which includes an amino group, an oxo group, and a guanidine moiety protected by a Boc (tert-butoxycarbonyl) group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-5-oxoheptyl)guanidine N’-Boc typically involves the reaction of an appropriate amine with a guanylating agent. One common method is the use of di(imidazole-1-yl)methanimine as a guanylating reagent. This reagent reacts with the amine to form the desired guanidine compound through stepwise displacement of its imidazole groups .
Industrial Production Methods
Industrial production of N-(4-Amino-5-oxoheptyl)guanidine N’-Boc may involve large-scale synthesis using similar guanylating agents under controlled conditions. The process ensures high yield and purity of the final product, which is essential for its application in various fields.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Amino-5-oxoheptyl)guanidine N’-Boc undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild conditions to preserve the integrity of the guanidine moiety.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted guanidines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(4-Amino-5-oxoheptyl)guanidine N’-Boc has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of N-(4-Amino-5-oxoheptyl)guanidine N’-Boc involves its interaction with specific molecular targets and pathways. The guanidine moiety is known to interact with various enzymes and receptors, modulating their activity. The Boc group provides protection during synthesis and can be removed under specific conditions to reveal the active guanidine compound.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(4-Amino-5-oxoheptyl)guanidine N’-Boc include:
- N-(4-Amino-5-oxoheptyl)guanidine
- N-(4-Amino-5-oxoheptyl)guanidine N’-methyl
- N-(4-Amino-5-oxoheptyl)guanidine N’-ethyl
Uniqueness
N-(4-Amino-5-oxoheptyl)guanidine N’-Boc is unique due to the presence of the Boc protecting group, which provides stability and allows for selective reactions during synthesis. This makes it a valuable intermediate in the preparation of more complex guanidine derivatives.
Propiedades
Fórmula molecular |
C23H42N4O7 |
|---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-5-oxoheptan-4-yl]carbamate |
InChI |
InChI=1S/C23H42N4O7/c1-11-16(28)15(25-18(29)32-21(2,3)4)13-12-14-24-17(26-19(30)33-22(5,6)7)27-20(31)34-23(8,9)10/h15H,11-14H2,1-10H3,(H,25,29)(H2,24,26,27,30,31) |
Clave InChI |
ZCZALCXBDJMFQS-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















